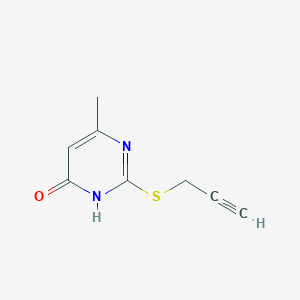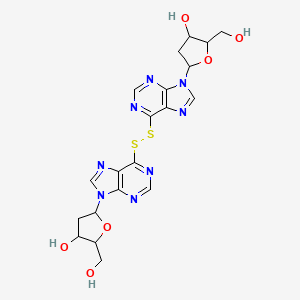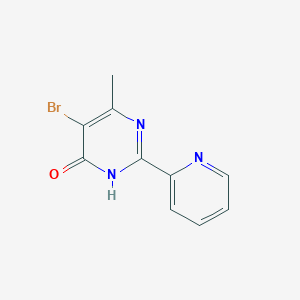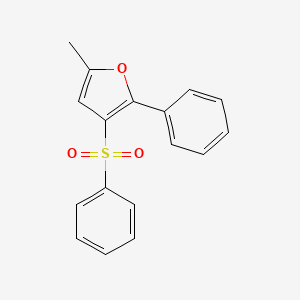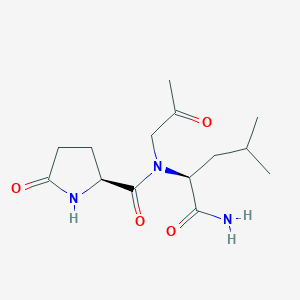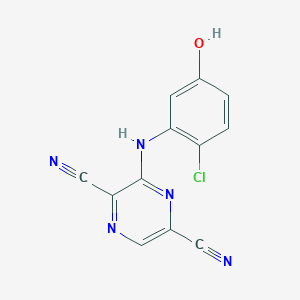
3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, organic materials, and natural products
準備方法
The synthesis of 3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired pyrazine derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反応の分析
3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antimicrobial, antifungal, and antiviral agents.
Industry: It is used in the development of organic materials and natural products.
作用機序
The mechanism of action of 3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile is not fully understood. studies suggest that its biological activities may be attributed to its ability to interact with specific molecular targets and pathways. For instance, its kinase inhibitory activity indicates that it may interfere with signaling pathways involved in cell growth and proliferation .
類似化合物との比較
3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile can be compared with other pyrazine derivatives, such as:
Pyrrolo[1,2-a]pyrazine derivatives: Known for their antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: Exhibiting more activity on kinase inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
918410-43-2 |
|---|---|
分子式 |
C12H6ClN5O |
分子量 |
271.66 g/mol |
IUPAC名 |
3-(2-chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C12H6ClN5O/c13-9-2-1-8(19)3-10(9)18-12-11(5-15)16-6-7(4-14)17-12/h1-3,6,19H,(H,17,18) |
InChIキー |
ZIYVZOMXURQYQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)NC2=NC(=CN=C2C#N)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N''-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine](/img/structure/B12915348.png)
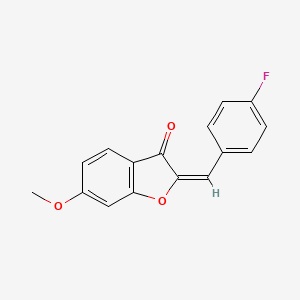
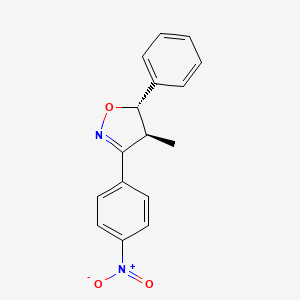
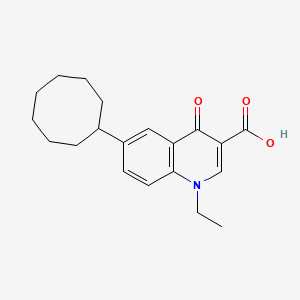
![4-{[6-(Methylsulfanyl)-9h-purin-9-yl]amino}butane-1,2,3-triol](/img/structure/B12915365.png)

![7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione](/img/structure/B12915376.png)
![5-Methyl-2-[2-(phenylsulfanyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12915382.png)

